1-Bromo-4-(Tridecafluorohexyl)benzene chemical properties
1-Bromo-4-(Tridecafluorohexyl)benzene chemical properties
An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 1-Bromo-4-(Tridecafluorohexyl)benzene
Abstract
This technical guide provides a comprehensive analysis of 1-Bromo-4-(tridecafluorohexyl)benzene, a fluorinated aromatic compound of significant interest to researchers in materials science and drug development. Given the limited direct literature on this specific molecule, this document leverages an expert-driven, data-centric approach. By examining the well-documented chemistry of its core functional motifs—the bromophenyl group and the perfluoroalkyl chain—and drawing parallels with close structural analogs, we present a robust predictive model of its properties, reactivity, and synthetic applications. This guide offers detailed experimental protocols, mechanistic insights, and safety considerations, serving as an essential resource for scientists seeking to incorporate this versatile building block into their research and development programs.
Introduction: The Strategic Value of Perfluoroalkylated Aromatics
The introduction of perfluoroalkyl (R_f) chains onto aromatic scaffolds imparts a unique and powerful combination of properties not achievable with traditional hydrocarbon substituents. These properties include enhanced thermal and chemical stability, pronounced lipophobicity, and unique electronic effects that can modulate the metabolic stability and binding affinity of bioactive molecules. 1-Bromo-4-(tridecafluorohexyl)benzene, with its C6F13 chain, represents a quintessential example of this class. The molecule consists of two key functional domains:
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The 4-Bromophenyl Moiety: A versatile synthetic handle, primed for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.
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The Tridecafluorohexyl Chain: A highly fluorinated, electron-withdrawing group that sterically and electronically influences the molecule's behavior and the properties of its derivatives.
This guide will elucidate the chemical nature of this compound, focusing on its utility as a building block for creating complex molecular architectures.
Physicochemical and Spectroscopic Profile
Predictive data, based on its structure and data from analogous compounds, are summarized below. The molecular formula for 1-Bromo-4-(tridecafluorohexyl)benzene is C₁₂H₄BrF₁₃.[1]
| Property | Predicted Value / Characteristic | Rationale / Comparative Data |
| Molecular Weight | 474.03 g/mol | Calculated from the molecular formula C₁₂H₄BrF₁₃. Similar to 1-bromo-3-(tridecafluorohexyl)benzene.[1] |
| Monoisotopic Mass | 473.9289 Da | Calculated from the most abundant isotopes. |
| Appearance | Colorless liquid or low-melting solid | Based on analogs like 1-bromo-4-(trifluoromethyl)benzene which is a liquid.[2] |
| Solubility | Soluble in nonpolar organic solvents (e.g., hexane, toluene, ethers) and halogenated solvents. Insoluble in water. | The large fluorinated tail and aromatic ring dictate its nonpolar character. |
| Boiling Point | Estimated >200 °C at atmospheric pressure | Significantly higher than smaller analogs like 1-bromo-4-(trifluoromethyl)benzene (b.p. 152 °C) due to increased molecular weight and van der Waals forces. |
Spectroscopic Signatures
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The aromatic region is expected to show a complex second-order splitting pattern, likely two sets of doublets (an AA'BB' system), centered around 7.5-7.7 ppm. The significant electronic difference between the bromine atom and the strongly withdrawing C₆F₁₃ group breaks the chemical shift equivalence of the four aromatic protons.
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¹³C NMR: Aromatic carbons will appear in the 120-140 ppm range. The carbon bearing the bromine atom will be shifted upfield (~125 ppm), while the carbon attached to the R_f group will be significantly influenced by the fluorine atoms. Carbons within the C₆F₁₃ chain will exhibit characteristic signals with large C-F coupling constants.
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¹⁹F NMR: This is the most diagnostic technique. A series of complex multiplets are expected between -81 ppm (for the terminal -CF₃ group) and -126 ppm (for the -CF₂- groups adjacent to the aromatic ring), consistent with standard values for perfluoroalkyl chains.
Mass Spectrometry (MS): Under Electron Ionization (EI), the mass spectrum will be characterized by a prominent molecular ion peak cluster (M⁺, M⁺+2) with an approximate 1:1 intensity ratio, which is the hallmark of a monobrominated compound.[3][4][5] Key fragmentation pathways would involve the loss of Br• and cleavage of the perfluoroalkyl chain, leading to characteristic daughter ions.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 1-Bromo-4-(tridecafluorohexyl)benzene is dominated by the reactivity of the aryl bromide bond, making it an ideal substrate for palladium-catalyzed cross-coupling reactions.[6] These reactions are foundational in modern organic synthesis and drug discovery.
Palladium-Catalyzed Cross-Coupling Reactions
The electron-deficient nature of the aromatic ring, induced by the C₆F₁₃ group, enhances the rate of oxidative addition of palladium(0) to the C-Br bond, often making this substrate highly reactive in cross-coupling processes.
Key Coupling Reactions:
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.
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Heck-Mizoroki Coupling: Reaction with alkenes to form substituted styrenes.
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Sonogashira Coupling: Reaction with terminal alkynes to create aryl alkynes.
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Buchwald-Hartwig Amination: Reaction with amines to form arylamines.
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Stille Coupling: Reaction with organostannanes.
The diagram below illustrates the general workflow for these critical transformations.
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol provides a self-validating system for the synthesis of a biaryl compound, a common objective in drug development.
Objective: To synthesize 4-(Tridecafluorohexyl)-[1,1'-biphenyl].
Materials:
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1-Bromo-4-(tridecafluorohexyl)benzene (1.0 eq)
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Phenylboronic acid (1.2 eq)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
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Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
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Toluene, anhydrous (solvent)
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Deionized Water
Experimental Procedure:
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Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 1-Bromo-4-(tridecafluorohexyl)benzene, phenylboronic acid, and potassium carbonate.
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Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent the oxidation of the Pd(0) catalyst.
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Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by anhydrous toluene.
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Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
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Quenching and Extraction: Cool the reaction mixture to room temperature. Add deionized water and stir for 10 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
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Washing: Combine the organic layers and wash sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel to yield the pure biaryl product.
Proposed Synthesis Pathway
While not commercially widespread, a plausible synthesis for 1-Bromo-4-(tridecafluorohexyl)benzene can be designed based on established methodologies for introducing perfluoroalkyl chains. A robust approach involves the copper-catalyzed coupling of a perfluoroalkyl iodide with an aryl halide.
Caption: Proposed synthesis of the target compound via copper-catalyzed coupling.
This pathway leverages a selective coupling on a symmetric starting material followed by a halogen exchange reaction to install the desired bromine atom. The causality behind this choice lies in the high reliability and functional group tolerance of copper-mediated perfluoroalkylation reactions.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-Bromo-4-(tridecafluorohexyl)benzene is not available, precautions should be based on analogous fluorinated and brominated aromatic compounds.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7]
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Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[8][9]
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Hazards: Assumed to be a skin and eye irritant.[8] May be harmful if swallowed or inhaled. Perfluorinated compounds can be persistent in the environment.
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Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[10]
Conclusion and Future Outlook
1-Bromo-4-(tridecafluorohexyl)benzene is a highly valuable, albeit specialized, chemical intermediate. Its true potential is realized through its application in palladium-catalyzed cross-coupling reactions, which unlock pathways to novel pharmaceuticals, agrochemicals, and advanced materials. The predictive analysis provided in this guide, grounded in the established principles of physical organic chemistry and data from analogous structures, offers researchers the foundational knowledge required to confidently handle and utilize this compound. Future research will likely focus on incorporating this and similar R_f-bromobenzenes into liquid crystals, functional polymers, and metabolically stabilized drug candidates, where the unique properties of the perfluoroalkyl chain can be fully exploited.
References
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National Institute of Standards and Technology. (n.d.). Mass Spectrometry data for Benzene, 1-bromo-4-(trifluoromethyl)-. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Precision: 1-Bromo-4-(trans-4-butylcyclohexyl)benzene in Organic Synthesis. Retrieved from [Link]
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